N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole group linked to a piperidine ring modified with a phenylsulfonyl substituent.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c27-22(23(28)25-15-17-9-10-20-21(14-17)32-16-31-20)24-12-11-18-6-4-5-13-26(18)33(29,30)19-7-2-1-3-8-19/h1-3,7-10,14,18H,4-6,11-13,15-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUWWQIMDCMUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and a phenylsulfonyl-piperidine segment. Its molecular formula is , with a molecular weight of approximately 479.6 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 887860-98-2 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in multiple cancer types.
Key Findings:
- IC50 Values: Structure-activity relationship studies reveal that derivatives of this compound demonstrate IC50 values ranging from 328 to 644 nM against specific cancer cell lines such as CCRF-CEM (human leukemia) and MIA PaCa-2 (pancreatic cancer) cells.
- Mechanism of Action: The compound appears to interfere with critical signaling pathways involved in cancer progression, potentially modulating the activity of enzymes or receptors associated with cell survival and proliferation.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that the compound may also possess:
- Antibacterial Activity: Some derivatives have shown promise against bacterial strains, although specific data on this compound's antibacterial efficacy is limited .
- Neuropharmacological Effects: Due to its structural features, there is ongoing research into its potential effects on neurological targets, which may open avenues for treating neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study conducted on various derivatives of the compound demonstrated that modifications to the molecular structure significantly influenced their anticancer efficacy. For instance, certain substitutions on the piperidine ring enhanced activity against tumor cells while maintaining low toxicity towards normal cells.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that the compound activates caspase pathways, leading to programmed cell death and suggesting a potential role as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other oxalamide derivatives, such as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (PubChem CID: unspecified) .
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations
Piperidine vs.
Sulfonyl vs. Thiophene : The phenylsulfonyl group in the target compound could improve solubility and metabolic resistance compared to the thiophene group, which may enhance membrane permeability but increase susceptibility to oxidative metabolism.
Biological Targets : While neither compound’s specific targets are documented here, sulfonyl groups are common in protease inhibitors (e.g., HIV-1 protease), whereas thiophenes are prevalent in kinase inhibitors.
Preparation Methods
Reductive Amination of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as the starting material. Treatment with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours affords the primary amine in 78% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH3CN |
| Temperature | 25°C |
| Yield | 78% |
Gabriel Synthesis
Alternative routes employ phthalimide protection. Piperonyl bromide reacts with potassium phthalimide in DMF at 80°C for 12 hours, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to release the primary amine (65% yield).
Synthesis of 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethylamine
Piperidine Ring Functionalization
Piperidin-2-ylmethanol undergoes sulfonylation with phenylsulfonyl chloride in dichloromethane using triethylamine as a base (0°C to 25°C, 4 hours). The resulting 1-(phenylsulfonyl)piperidin-2-ylmethanol is oxidized to the corresponding ketone using Dess-Martin periodinane (92% yield).
Introduction of Ethylamine Sidechain
The ketone undergoes reductive amination with ethylamine hydrochloride and sodium triacetoxyborohydride in THF (12 hours, 25°C), yielding 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine (81% yield).
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Borohydride Source | NaBH(OAc)3 > NaBH4 |
| Solvent | THF > DCM |
| Reaction Time | 12 h optimal |
Oxalamide Coupling Strategies
Oxalyl Chloride-Mediated Coupling
A stepwise approach involves:
- Reaction of benzo[d]dioxol-5-ylmethylamine with oxalyl chloride (1.1 equiv) in anhydrous DCM at -15°C for 1 hour to form the monoacyl chloride intermediate.
- Addition of 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine (1.05 equiv) and triethylamine (2.5 equiv) at 0°C, followed by warming to 25°C for 6 hours.
Yield : 68% (crude), increasing to 74% after recrystallization from ethanol/water.
Carbodiimide-Assisted Coupling
Employing EDCl/HOBt in DMF facilitates direct coupling of preformed oxalic acid with both amines. Optimal conditions (Table 1):
Table 1: Coupling Agent Screening
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 0→25 | 82 |
| DCC/DMAP | THF | 25 | 71 |
| HATU | DCM | -15→25 | 85 |
HATU demonstrates superior efficiency due to enhanced activation of the oxalic acid moiety.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but risk racemization. Mixed solvent systems (DCM:DMF 4:1) balance reactivity and stability.
Temperature Control
Exothermic reactions during oxalyl chloride addition require strict temperature control (-15°C to 0°C) to minimize dimerization byproducts.
Catalytic Enhancements
Addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation rates by 40% in EDCl-mediated couplings.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (3:1) at 4°C provides analytically pure product (mp 167–169°C). X-ray diffraction confirms the Z-configuration of the oxalamide bond.
Q & A
Q. Optimization strategies :
- Reaction conditions : Controlled temperatures (0–25°C), inert atmospheres (N₂/Ar), and anhydrous solvents (DMF, DCM) minimize side reactions .
- Catalyst selection : HATU with DIPEA enhances coupling efficiency compared to DCC, reducing byproducts like urea derivatives .
Advanced: How can reaction conditions be optimized to improve yield discrepancies observed in similar oxalamides?
Yield variations (e.g., 30–83% in oxalamide derivatives ) arise from:
- Steric hindrance : Bulky substituents (e.g., phenylsulfonyl-piperidine) may slow coupling; using excess HATU (1.5 eq) and prolonged reaction times (24–48 hrs) can improve efficiency.
- Solvent polarity : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require post-reaction extraction to remove residual reagents.
- Byproduct management : HPLC monitoring identifies hydrolyzed amides or urea byproducts, enabling iterative solvent system adjustments (e.g., hexane/EtOAc gradients) .
Basic: What characterization techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., benzo[d][1,3]dioxole δH 5.91–6.88 ppm, oxalamide carbonyl δC ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for similar compounds: 333–469 m/z ).
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: What methodologies are used to assess its potential anticancer or antiviral activity?
- In vitro assays :
- Target identification :
Advanced: How can conflicting reports on biological activity across structural analogs be resolved?
- Structural-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing phenylsulfonyl with methylpiperazine) to isolate activity contributors .
- Metabolic stability assays : Liver microsome testing identifies if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .
- Crystallographic analysis : X-ray structures of protein-ligand complexes clarify binding modes (e.g., SHELX-refined models ).
Advanced: What computational approaches predict target interactions and pharmacokinetics?
- Molecular docking (AutoDock/Vina) : Simulate binding to hypothesized targets (e.g., kinases, GPCRs) using force fields (AMBER/CHARMM) .
- MD simulations : 100-ns trajectories assess binding stability and conformational dynamics .
- ADMET prediction (SwissADME) : LogP, BBB permeability, and CYP inhibition profiles guide lead optimization .
Basic: What experimental designs are recommended for initial in vivo efficacy testing?
- Rodent models :
- Xenografts : Subcutaneous tumor implants (e.g., HCT-116) with daily oral dosing (10–50 mg/kg) over 21 days .
- Toxicokinetics : Plasma exposure (Cₘₐₓ, AUC) and organ histopathology at 7/14 days .
- Control groups : Vehicle-only and positive controls (e.g., doxorubicin for anticancer studies) .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
- Data collection : High-resolution (≤1.2 Å) synchrotron data for the compound or co-crystals with targets .
- Refinement (SHELXL) : Iterative model building and electron density mapping (e.g., Fo-Fc maps) to confirm sulfonyl-piperidine conformation .
- Validation : R-factor (<0.15) and Ramachandran plots (>95% favored regions) ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
